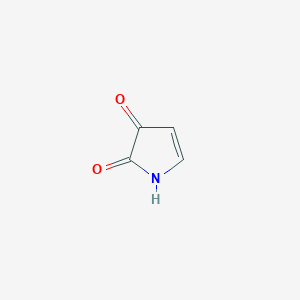
1H-Pyrrole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,3-dione is a heterocyclic organic compound with the molecular formula C4H3NO2. It is characterized by a five-membered ring containing one nitrogen atom and two carbonyl groups at positions 2 and 3. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
準備方法
1H-Pyrrole-2,3-dione can be synthesized through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Oxidative Cyclization: This approach uses oxidative agents to cyclize 1,4-dicarbonyl compounds, forming the pyrrole ring.
Industrial Production: Large-scale production often employs catalytic processes using metal catalysts such as iron or copper to enhance yield and selectivity.
化学反応の分析
1H-Pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into pyrrole derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Cycloaddition: It acts as a dipolarophile in 1,4-dipolar cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions include pyrrole derivatives, dicarboxylic acids, and various substituted pyrroles .
科学的研究の応用
1H-Pyrrole-2,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrrole-2,3-dione involves its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Redox Reactions: Its redox properties enable it to participate in electron transfer reactions, influencing cellular redox balance.
類似化合物との比較
1H-Pyrrole-2,3-dione can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: This compound has carbonyl groups at positions 2 and 5, making it structurally different and leading to distinct reactivity and applications.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings, exhibiting unique biological activities and synthetic routes.
Pyrrole-2-carboxylic acid: This compound has a carboxyl group at position 2, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, which make it a versatile intermediate in various chemical and biological processes .
特性
CAS番号 |
57518-91-9 |
|---|---|
分子式 |
C4H3NO2 |
分子量 |
97.07 g/mol |
IUPAC名 |
1H-pyrrole-2,3-dione |
InChI |
InChI=1S/C4H3NO2/c6-3-1-2-5-4(3)7/h1-2H,(H,5,6,7) |
InChIキー |
WIFCKLPZYYALGY-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
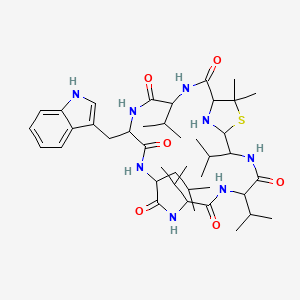
![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)
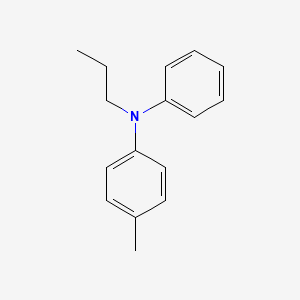
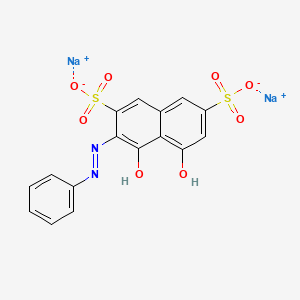
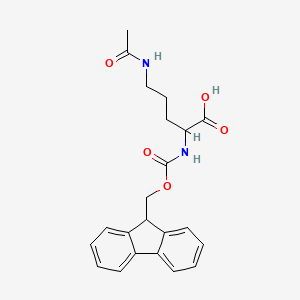
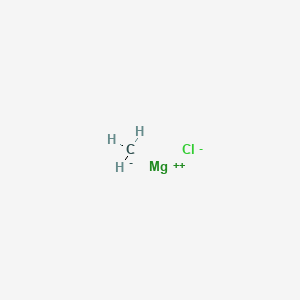
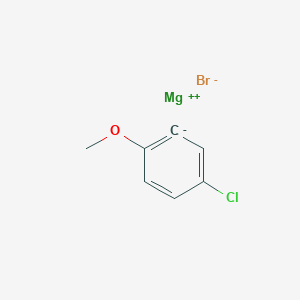
![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)
